Cas no 5467-78-7 (1-phenyl-1H-1,2,3,4-tetrazol-5-amine)

5467-78-7 structure
Nombre del producto:1-phenyl-1H-1,2,3,4-tetrazol-5-amine
Número CAS:5467-78-7
MF:C7H7N5
Megavatios:161.163979768753
MDL:MFCD00083048
CID:369980
PubChem ID:21640
1-phenyl-1H-1,2,3,4-tetrazol-5-amine Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Tetrazol-5-amine,1-phenyl-
- 1-phenyltetrazol-5-amine
- 1H-Tetrazol-5-amine,1-phenyl
- 1-phenyl-1H-tetrazol-5-amine
- 1-phenyl-1H-tetrazol-5-amine(SALTDATA: FREE)
- 1-phenyl-1H-tetrazol-5-ylamine
- 1-phenyl-5-amino-1H-tetrazole
- 1-phenyl-5-aminotetrazole
- 5-Amino-1-phenyl-1H-tetrazol
- 5-Amino-1-phenyl-1H-tetrazole
- 5-amino-1-phenyltetrazole
- AL0559
- BM 2
- Fenamol
- FENAMOLE
- ULIDRMKBVYYVIQ-UHFFFAOYSA-N
- 1-phenyl-2H-tetrazol-5-imine
- 1-phenyl-1H-1,2,3,4-tetrazol-5-amine
- AL 0559
- SCHEMBL43680
- AKOS000111560
- K4H264PBQ7
- PAT
- EINECS 226-780-4
- D04139
- DTXSID4048694
- Fenamole (USAN)
- P 463
- BRD-K12179389-001-01-2
- FENAMOLE [INN]
- P-463
- UNII-K4H264PBQ7
- Q27281951
- Tox21_113085_1
- DTXCID4028620
- Fenamolum [INN-Latin]
- CHEMBL2106224
- CS-0081823
- SR-01000945151-1
- FENAMOLE [USAN]
- NS00033169
- DB12506
- 1-Phenyl-1,2-dihydro-5H-tetraazol-5-imine
- NSC-25413
- MFCD00083048
- Fenamole [USAN:INN]
- Fenamol [INN-Spanish]
- 1B-050
- 5467-78-7
- AL-0559
- SR-01000945151
- NSC25413
- NSC 25413
- NCGC00160436-01
- Fenamolum
- Tox21_113085
- CAS-5467-78-7
- NCGC00160436-02
- EN300-66080
- Z56788744
- 1H-Tetrazole, 5-amino-1-phenyl-
- 1H-Tetrazol-5-amine, 1-phenyl-
- STL412408
- Fenamol (INN-Spanish)
- tetrazole, 5-amino-1-phenyl-
- G22435
- BBL034719
- Fenamolum (INN-Latin)
-
- MDL: MFCD00083048
- Renchi: InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11)
- Clave inchi: ULIDRMKBVYYVIQ-UHFFFAOYSA-N
- Sonrisas: C1=CC=C(C=C1)N2C(=N)N=NN2
Atributos calculados
- Calidad precisa: 161.07000
- Masa isotópica única: 161.070145
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 145
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: nothing
- Superficie del Polo topológico: 69.6
Propiedades experimentales
- Denso: 1.3400 (rough estimate)
- Punto de ebullición: 277.45°C (rough estimate)
- Punto de inflamación: 177.4°C
- índice de refracción: 1.7000 (estimate)
- PSA: 69.62000
- Logp: 0.82570
1-phenyl-1H-1,2,3,4-tetrazol-5-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66080-1.0g |
1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
5467-78-7 | 95% | 1.0g |
$500.0 | 2023-02-13 | |
Enamine | EN300-66080-10.0g |
1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
5467-78-7 | 95% | 10.0g |
$1927.0 | 2023-02-13 | |
Enamine | EN300-66080-0.1g |
1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
5467-78-7 | 95% | 0.1g |
$173.0 | 2023-02-13 | |
Aaron | AR00D8M2-50mg |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 50mg |
$102.00 | 2023-12-13 | |
abcr | AB267280-250mg |
1-Phenyl-1H-tetrazol-5-amine; . |
5467-78-7 | 250mg |
€270.60 | 2025-02-19 | ||
Aaron | AR00D8M2-5g |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 5g |
$1334.00 | 2023-12-13 | |
Aaron | AR00D8M2-1g |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 1g |
$353.00 | 2023-12-13 | |
1PlusChem | 1P00D8DQ-1g |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 1g |
$269.00 | 2025-02-26 | |
Aaron | AR00D8M2-500mg |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 500mg |
$281.00 | 2023-12-13 | |
A2B Chem LLC | AG16590-1g |
1-PHENYL-5-AMINOTETRAZOLE |
5467-78-7 | 95% | 1g |
$269.00 | 2024-04-19 |
5467-78-7 (1-phenyl-1H-1,2,3,4-tetrazol-5-amine) Productos relacionados
- 5533-43-7(5-hydrazino-1-phenyl-1H-tetrazole)
- 5669-09-0(Propane,1,1'-[ethylidenebis(oxy)]bis[2-methyl-)
- 2229210-53-9(3-amino-2-(2,6-difluoro-4-methylphenyl)propan-1-ol)
- 2227898-30-6((3R)-3-(5-bromopyridin-2-yl)-3-hydroxypropanoic acid)
- 1469092-63-4(4-bromo-2-(butan-2-yloxy)aniline)
- 512-13-0((1S,2S,4R)-1,3,3-trimethylbicyclo2.2.1heptan-2-ol)
- 740078-36-8((1S)-2-amino-1-(3-bromophenyl)ethan-1-ol)
- 49637-21-0(4-pyrrolidin-1-ylbutanoic acid;hydrochloride)
- 1105210-20-5(N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide)
- 896326-05-9(2-({7-chloro-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)-N-4-(trifluoromethoxy)phenylacetamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:5467-78-7)1-phenyl-1H-1,2,3,4-tetrazol-5-amine

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):160.0/281.0